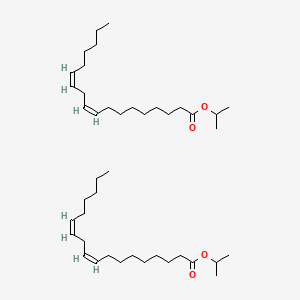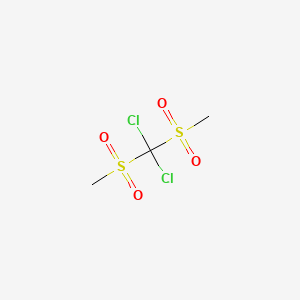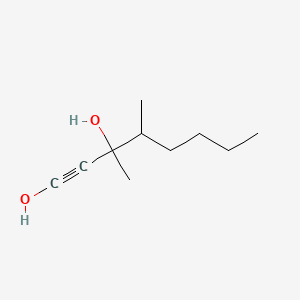
propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters are a class of chemical compounds derived from the hydrogenation of unsaturated fatty acid dimers. These compounds are characterized by their long carbon chains and ester functional groups, which contribute to their unique chemical and physical properties. They are commonly used in various industrial applications due to their stability, flexibility, and resistance to oxidation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters typically involves several key steps:
Dimerization: Unsaturated fatty acids, such as oleic acid or linoleic acid, undergo a dimerization process.
Industrial Production Methods
Industrial production of these compounds follows similar steps but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced separation techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form peroxides and other oxidation products.
Substitution: Ester groups can participate in nucleophilic substitution reactions, where the ester bond is broken and replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Oxygen or ozone in the presence of a catalyst.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.
Major Products
Oxidation: Peroxides, alcohols, and carboxylic acids.
Reduction: Fully saturated fatty acid esters.
Substitution: Amides, alcohols, and other ester derivatives.
Aplicaciones Científicas De Investigación
Fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters involves their interaction with cellular membranes and proteins. Their long carbon chains and ester groups allow them to integrate into lipid bilayers, enhancing membrane fluidity and stability. They can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- Hydrogenated C36 dimer fatty acid
- Fatty acids, C18-unsaturated, dimers, oligomeric reaction products with tall-oil fatty acids and triethylenetetramine
Uniqueness
Fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters are unique due to their specific esterification with isopropyl alcohol, which imparts distinct physical and chemical properties. This makes them particularly suitable for applications requiring high stability and resistance to oxidation .
Propiedades
Fórmula molecular |
C42H76O4 |
|---|---|
Peso molecular |
645.0 g/mol |
Nombre IUPAC |
propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C21H38O2/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h2*8-9,11-12,20H,4-7,10,13-19H2,1-3H3/b2*9-8-,12-11- |
Clave InChI |
NSSAWJSVYXQOHO-QWZAKQTDSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(C)C.CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(C)C |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C.CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)







![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)

